molecular formula C12H10ClN3O B056389 Zoniclezole CAS No. 121929-20-2

Zoniclezole

Cat. No. B056389
M. Wt: 247.68 g/mol
InChI Key: QMKRARTVXMQOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zoniclezole is a chemical compound that has been extensively studied for its potential therapeutic properties. It is a drug that has been found to have a significant impact on the central nervous system, and it has been shown to be effective in treating a variety of neurological disorders. In

Mechanism Of Action

The mechanism of action of Zoniclezole is not fully understood, but it is believed to work by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By modulating the activity of GABA receptors, Zoniclezole is able to reduce the excitability of neurons in the brain, which can help to prevent seizures and reduce anxiety and depression.

Biochemical And Physiological Effects

Zoniclezole has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can help to reduce neuronal excitability. It has also been found to increase the activity of certain enzymes that are involved in the metabolism of neurotransmitters, which can help to regulate neuronal activity. Additionally, Zoniclezole has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of Zoniclezole for lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for researchers who are studying the mechanisms of neurological disorders. Additionally, Zoniclezole has been shown to be relatively safe and well-tolerated, which makes it a useful tool for preclinical studies.
One of the limitations of Zoniclezole for lab experiments is that it is a relatively complex molecule, which can make it difficult to synthesize and purify. Additionally, Zoniclezole has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for research on Zoniclezole. One area of interest is the development of new formulations of the drug that can improve its bioavailability and increase its half-life. Another area of interest is the development of new analogs of Zoniclezole that may have improved therapeutic properties. Additionally, there is interest in studying the effects of Zoniclezole on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is interest in studying the potential use of Zoniclezole as a neuroprotective agent in the treatment of traumatic brain injury.

Scientific Research Applications

Zoniclezole has been extensively studied for its potential therapeutic properties in the treatment of neurological disorders. It has been found to be effective in treating epilepsy, anxiety, and depression. It has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKRARTVXMQOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869671
Record name 5-Chloro-3-[1-(1H-imidazol-1-yl)ethyl]-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zoniclezole

CAS RN

121929-20-2
Record name Zoniclezole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121929202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZONICLEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1C5F0K79E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zoniclezole
Reactant of Route 2
Reactant of Route 2
Zoniclezole
Reactant of Route 3
Reactant of Route 3
Zoniclezole
Reactant of Route 4
Zoniclezole
Reactant of Route 5
Zoniclezole
Reactant of Route 6
Zoniclezole

Citations

For This Compound
5
Citations
MN Aboul-Enein, AA El-Azzouny… - Mini Reviews in …, 2012 - ingentaconnect.com
Epilepsy is a common chronic neurological disorder characterized by recurrent unprovoked seizures. There has been a considerable interest in the development of many antiepileptic …
Number of citations: 31 www.ingentaconnect.com
TA Simeone - researchworks.creighton.edu
A method and a composition are utilized to affect mitochondrial functions on a seizure-genic brain region. In one aspect, the disclosure comprises methods of treating seizures. Seizures …
Number of citations: 2 researchworks.creighton.edu
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
UR BROMIDE - Wiley Online Library
Number of citations: 0
C CH - Clinical Pharmacology & Therapeutics, 1993 - Wiley Online Library
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.